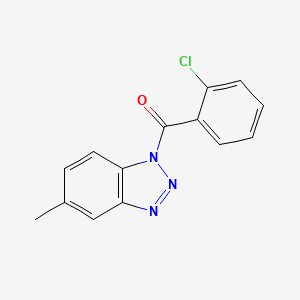![molecular formula C17H20N8O B6432230 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548997-42-6](/img/structure/B6432230.png)
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . These types of compounds are often used in medicinal chemistry due to their versatile properties .
Wirkmechanismus
3-MPPC has been found to interact with a variety of proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been found to interact with G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
3-MPPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and to induce apoptosis in certain types of cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-MPPC in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly versatile molecule and can be used in a variety of applications. However, there are some limitations to the use of 3-MPPC in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
The use of 3-MPPC in scientific research is still in its early stages, and there are a number of potential future directions. One potential direction is the development of more efficient synthesis methods for the production of 3-MPPC. Additionally, further research into the mechanism of action of 3-MPPC could lead to the development of more effective drugs. Additionally, further research into the biochemical and physiological effects of 3-MPPC could lead to the development of more effective treatments for a variety of diseases. Finally, further research into the structure and function of 3-MPPC could lead to the development of more efficient and effective synthetic biology tools.
Synthesemethoden
3-MPPC can be synthesized using a variety of methods. One method involves the reaction of morpholine and 4-methylpyrimidine with 4-aminopiperazine in a solvent such as ethanol. The reaction is carried out at room temperature and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Ullmann reaction.
Wissenschaftliche Forschungsanwendungen
3-MPPC has been widely used in scientific research due to its versatile structure and properties. It has been used in drug discovery, as a building block for the synthesis of more complex molecules, and in the development of peptides and proteins. It has also been used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins. Additionally, 3-MPPC has been used in the study of the mechanism of action of drugs and in the study of the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGFAJOAUBZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)
![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432157.png)
![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)
![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)
